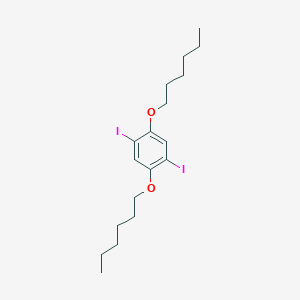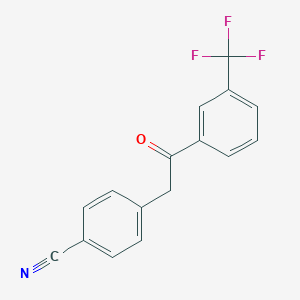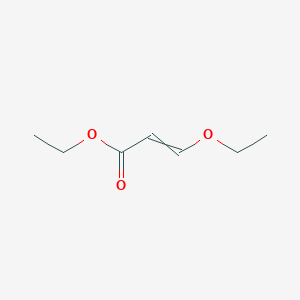
1,4-Bis(hexyloxy)-2,5-diiodobenzene
描述
1,4-Bis(hexyloxy)-2,5-diiodobenzene is an organic compound characterized by the presence of two hexyloxy groups and two iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene typically involves the iodination of 1,4-bis(hexyloxy)benzene. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually performed under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis(hexyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1,4-bis(hexyloxy)-2,5-diazidobenzene or 1,4-bis(hexyloxy)-2,5-dithiobenzene can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.
科学研究应用
1,4-Bis(hexyloxy)-2,5-diiodobenzene has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of organic semiconductors and liquid crystalline materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications:
作用机制
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-diiodobenzene primarily involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can be replaced by other functional groups, allowing the compound to be modified for specific applications. The hexyloxy groups provide solubility and flexibility, making the compound suitable for use in different environments.
相似化合物的比较
Similar Compounds
1,4-Bis(hexyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
1,4-Diiodobenzene: Lacks the hexyloxy groups, resulting in different solubility and physical properties.
2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene: Contains hydroxymethyl groups instead of iodine, leading to different reactivity and applications.
Uniqueness
1,4-Bis(hexyloxy)-2,5-diiodobenzene is unique due to the combination of hexyloxy groups and iodine atoms on the benzene ring. This combination provides both solubility and reactivity, making it a versatile compound for various applications in materials science, organic synthesis, and industrial processes.
属性
IUPAC Name |
1,4-dihexoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28I2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAQRFPWGYNCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514574 | |
| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153033-31-9 | |
| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 1,4-Bis(hexyloxy)-2,5-diiodobenzene compared to its bromo analogue?
A1: While both this compound and its bromo analogue have extended all-trans alkyl chain conformations, they crystallize in different space groups and exhibit different orientations of the alkyl chains relative to the aromatic core []. In the iodo compound, the alkyl chains are inclined to the benzene ring, whereas they are nearly coplanar in the bromo analogue. Additionally, the iodo compound lacks halide-halide interactions observed in the bromo analogue, instead forming a two-dimensional network through C—H⋯π contacts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)











